Kanakugiol

Description

Contextualizing Kanakugiol within Natural Product Chemistry

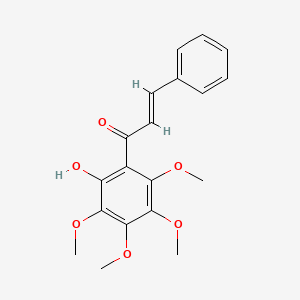

Kanakugiol is a natural product isolated from Lindera erythrocarpa (also known as "Kanakuginoki" in Japanese), a plant traditionally utilized in folk medicine mdpi.comresearchgate.netkribb.re.krnih.gov. Lindera erythrocarpa is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer effects rjonco.com. Chemically, Kanakugiol is classified as a chalcone (B49325), specifically identified as a 2'-hydroxy-3',4',5',6'-tetramethoxychalcone nih.govgoogle.com. Chalcones are a significant group within the broader flavonoid family of natural compounds researchgate.net.

Studies on the distribution of Kanakugiol within Lindera erythrocarpa have shown its presence in both the fruits and stems nih.govrjonco.com. Quantitative analysis using high-performance liquid chromatography (HPLC/UV) has revealed that Kanakugiol is a predominant marker compound in Lindera erythrocarpa, with higher concentrations typically found in stem samples compared to leaves mdpi.comkribb.re.krrjonco.comresearchgate.net. For instance, in a study analyzing L. erythrocarpa samples from different regions in Korea, Kanakugiol concentrations varied significantly across plant parts and geographical locations mdpi.com.

Table 1: Quantitative Analysis of Kanakugiol in Lindera erythrocarpa Samples (mg/g)

| Compound Name | Plant Part | Geographical Region (Sample Code) | Concentration (mg/g) |

| Kanakugiol | Leaf | Gyeonggi Province (GGL) | 21.48 mdpi.com |

| Kanakugiol | Leaf | Gyeongbuk Province (GBL) | 0.29 mdpi.com |

Overview of Significant Research Milestones for Kanakugiol

Early investigations into Kanakugiol highlighted its free radical-scavenging and antifungal activities mdpi.comresearchgate.netkribb.re.krupsi.edu.my. More recently, research has focused on its potential anticancer effects, particularly against human breast cancer cells such as MCF-7 mdpi.comresearchgate.netkribb.re.kr. A significant milestone in Kanakugiol research is the finding that it promotes cell death in MCF-7 human breast cancer cells by inducing mitotic catastrophe after cell cycle arrest mdpi.comresearchgate.netkribb.re.kr.

Detailed research findings indicate that Kanakugiol treatment leads to a dose-dependent decrease in the viability of MCF-7 cells mdpi.comresearchgate.netkribb.re.krnih.gov. Mechanistically, it has been observed to enhance PARP cleavage and induce necrosis, while showing limited induction of apoptosis, characterized by suppressed Bcl-2 expression and a collapse of mitochondrial membrane potential mdpi.comresearchgate.netkribb.re.kr. Immunofluorescence analysis further supported these findings, revealing abnormal microtubule structures and mitotic exit without cytokinesis (resulting in 4N cells with two nuclei), which is indicative of mitotic catastrophe induced via microtubule destabilization mdpi.comresearchgate.netkribb.re.krnih.gov.

Current Research Paradigms and Challenges Pertaining to Kanakugiol

Current research paradigms for Kanakugiol are primarily centered on exploring its potential as a therapeutic agent for human breast cancer mdpi.comresearchgate.netkribb.re.kr. The initial lack of detailed understanding regarding its anticancer mechanisms in breast cancer cells has driven further investigation into its cellular effects mdpi.comresearchgate.netkribb.re.kr.

Challenges in the ongoing research of natural products like Kanakugiol include the need for robust standardization and quality control of herbal materials, as their chemical composition can vary significantly depending on factors such as geographical origin and plant part researchgate.net. The quantitative analysis of Kanakugiol in Lindera erythrocarpa across different regions and plant parts addresses this challenge by identifying it as a key marker compound for standardization rjonco.comresearchgate.net. Furthermore, general challenges inherent in drug discovery research, such as ensuring that in vitro assay conditions accurately reflect in vivo disease states and managing compound availability for comprehensive screening, also apply to the development of natural product-derived compounds like Kanakugiol. Continued research is also recommended to further elucidate the specific pathways involved in Kanakugiol-induced necrosis and mitotic catastrophe, which could lead to the identification of new therapeutic targets for cancer treatment mdpi.com.

Structure

3D Structure

Properties

CAS No. |

50489-48-0 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C19H20O6/c1-22-16-14(13(20)11-10-12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |

InChI Key |

LETBAZLAGJPEIM-ZHACJKMWSA-N |

SMILES |

COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)OC |

Isomeric SMILES |

COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC)OC |

Origin of Product |

United States |

Natural Abundance and Botanical Origins of Kanakugiol

Primary Plant Sources and Distribution

Kanakugiol has been identified in a limited number of plant species, with some serving as more prolific sources than others.

Lindera erythrocarpa as a Prolific Source

Lindera erythrocarpa (family Lauraceae), a deciduous small tree or shrub, is a significant source of kanakugiol. This plant is widely found across East Asia. mdpi.com

Lindera erythrocarpa is native to temperate regions of East Asia, including Central and South China, Japan, Korea, and Taiwan. kew.orgpicturethisai.com Studies have shown considerable variability in the concentration of kanakugiol in L. erythrocarpa samples collected from different geographical locations. For instance, samples from Gyeonggi Province in the Republic of Korea consistently exhibited high concentrations of kanakugiol, suggesting that the environmental conditions and soil properties in this region are favorable for its biosynthesis. mdpi.comresearchgate.net

The following table illustrates the variability of Kanakugiol concentration in different parts of Lindera erythrocarpa from various regions in Korea.

| Region (Sample Type) | Kanakugiol Concentration (mg/g) |

| Gyeonggi Province (Stem) | 50.10 mdpi.com |

| Gyeonggi Province (Leaf) | 21.48 mdpi.com |

| Gyeongbuk Province (Leaf) | 0.29 mdpi.com |

Other Botanical Sources (e.g., Lindera lucida, Monanthotaxis cauliflora, Fissistigma polyanthum)

Beyond Lindera erythrocarpa, kanakugiol has also been isolated from other plant species:

Lindera lucida : This species, also belonging to the Lauraceae family, has been reported to contain kanakugiol. naturalproducts.netknapsackfamily.comresearchgate.net

Monanthotaxis cauliflora : Kanakugiol has been identified in the ripe fruit of Monanthotaxis cauliflora (family Annonaceae). naturalproducts.netknapsackfamily.comresearchgate.netgla.ac.ukresearchgate.net

Fissistigma polyanthum : Kanakugiol has been isolated from the stem of Fissistigma polyanthum, a liane from the Annonaceae family. nih.govresearchgate.netnih.gov21food.cn

Factors Influencing Natural Accumulation

The natural accumulation of kanakugiol within plants is not uniform and can be influenced by a combination of environmental and genetic factors.

Environmental and Genetic Determinants

Environmental factors play a crucial role in the biosynthesis and accumulation of compounds like kanakugiol. These factors include temperature, humidity, soil composition, and altitude. mdpi.comresearchgate.net For instance, specific environmental conditions and soil properties in certain geographical regions can be highly conducive to the biosynthesis of kanakugiol, leading to higher concentrations. mdpi.comresearchgate.net

Genetic factors also contribute significantly to the variation in compound levels. Different plant populations may have evolved distinct metabolic pathways, influencing their capacity to produce and accumulate specific phytochemicals. mdpi.com Variations in harvesting time and methods can also impact compound levels, as certain stages of plant development may be more favorable for the accumulation of these compounds. mdpi.com The interplay between genetic makeup and environmental conditions dictates how these traits are expressed, leading to observed variations in chemical composition. researchgate.net

Isolation and Purification Methodologies in Academic Settings

Advanced Chromatographic Techniques for Kanakugiol Isolation

Chromatography, a laboratory technique for the separation of a mixture, is central to the isolation of Kanakugiol. The process typically involves an initial extraction from the source material, followed by sequential chromatographic steps to separate the target compound from a complex mixture of other phytochemicals.

Column chromatography serves as the primary method for the large-scale fractionation and purification of Kanakugiol from crude plant extracts. nih.gov Academic research demonstrates a systematic, two-stage column chromatography approach following a methanol (B129727) extraction from the dried fruits of Lindera erythrocarpa. nih.gov

The initial stage involves fractionation of the crude extract using a silica (B1680970) gel column. This step separates the complex mixture into several less complex fractions based on the polarity of the constituent compounds. In the case of Kanakugiol's isolation, a gradient elution system with hexane (B92381) and ethyl acetate (B1210297) is used to progressively increase the polarity of the mobile phase, thereby eluting compounds with differing polarities at different times. nih.gov

The fraction identified as containing Kanakugiol is then subjected to a second, more refined column chromatography step. This purification utilizes a reverse-phase silica gel (such as C18) as the stationary phase. A gradient of methanol and water is employed as the mobile phase to achieve the final separation, yielding purified Kanakugiol. nih.gov

| Chromatography Stage | Stationary Phase | Mobile Phase System (Eluent) | Purpose |

|---|---|---|---|

| Initial Fractionation | Silica Gel (Normal Phase) | Hexane-Ethyl Acetate (EtOAc) Gradient | To separate the crude extract into multiple, less complex fractions. |

| Final Purification | Reverse Phase Silica Gel (C18) | Methanol-Water (MeOH/DW) Gradient | To isolate pure Kanakugiol from the enriched fraction. |

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool used throughout the isolation and purification process to guide and validate the separation. While preparative HPLC can be used for final purification, its more common application in this context is for analytical purposes. nih.gov

During the isolation of Kanakugiol, techniques such as Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA) are used to rapidly analyze the fractions obtained from column chromatography. nih.gov This allows researchers to create a chemical "fingerprint" of each fraction, identify which fractions contain the target compound, and assess their purity. By comparing the chromatographic profiles, fractions containing Kanakugiol can be pooled for further purification. nih.gov Once the final compound is isolated, HPLC is again used to confirm its purity before it is subjected to structural elucidation. nih.gov

Spectroscopic Identification in Research Contexts

Following successful isolation, the precise molecular structure and formula of Kanakugiol are determined using a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete structure of an organic molecule like Kanakugiol. researchgate.netomicsonline.org The process involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

1D NMR: The initial analysis involves acquiring ¹H (proton) and ¹³C (carbon-13) NMR spectra. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Additional 1D experiments like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. nih.gov

2D NMR: To assemble the molecular structure, 2D NMR experiments are essential as they show correlations between different nuclei. youtube.comwikipedia.org For Kanakugiol, a standard set of 2D experiments is employed: nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is used to map out the proton-proton spin systems within the molecule. emerypharma.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C atoms. It allows for the unambiguous assignment of which protons are bonded to which carbons. omicsonline.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are separated by multiple (usually two or three) bonds. These long-range correlations connect the molecular fragments identified by COSY and HMQC experiments. omicsonline.orgcore.ac.uk

The collective data from these NMR experiments allow researchers to meticulously piece together the connectivity of every atom, leading to the complete structural elucidation of Kanakugiol. nih.gov

| Experiment | Full Name | Type of Correlation Detected | Primary Purpose |

|---|---|---|---|

| COSY | Correlation Spectroscopy | ¹H – ¹H (through 2-3 bonds) | Identifies adjacent protons and maps spin systems. |

| HMQC / HSQC | Heteronuclear Multiple/Single Quantum Coherence | ¹H – ¹³C (through 1 bond) | Assigns protons to their directly attached carbons. |

| HMBC | Heteronuclear Multiple Bond Correlation | ¹H – ¹³C (through 2-3 bonds) | Connects molecular fragments and establishes the carbon skeleton. |

While NMR spectroscopy reveals the molecular structure, High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular formula. libretexts.org For the analysis of Kanakugiol, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are utilized. nih.gov

Unlike low-resolution mass spectrometry which provides the molecular weight as an integer, HR-MS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orgnih.gov This high level of precision is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org By measuring the exact mass of the molecular ion of Kanakugiol, researchers can calculate a unique elemental composition, thereby determining its precise molecular formula. nih.govmdpi.com This information is vital and complements the structural data obtained from NMR spectroscopy.

Biosynthetic Pathways and Enzymatic Synthesis Investigations

Proposed Biosynthetic Routes to Kanakugiol (Chalcone Framework)

Kanakugiol is categorized as a chalcone (B49325), specifically a linear 1,3-diarylpropanoid, and is part of the broader class of flavonoids wikipedia.org. The biosynthesis of flavonoids, including chalcones, originates from the general phenylpropanoid pathway wikipedia.orghmdb.canih.govuni.lumassbank.eunih.gov. The initial and rate-limiting step in this pathway, leading to the formation of the chalcone scaffold, is catalyzed by the enzyme chalcone synthase (CHS; EC 2.3.1.74) hmdb.canih.govuni.lumassbank.eunih.govwikipedia.org.

The CHS-catalyzed reaction involves the sequential condensation of three acetate (B1210297) units derived from malonyl-CoA with a starter molecule, typically p-coumaroyl-CoA hmdb.canih.govuni.lumassbank.eunih.govwikipedia.org. This condensation results in the formation of a chalcone intermediate, such as naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone) hmdb.cauni.lumassbank.euwikipedia.orgnih.gov. Kanakugiol, with its chemical name (E)-1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-phenylprop-2-en-1-one wikipedia.org, possesses a highly methoxylated chalcone structure. While the general chalcone biosynthesis pathway establishes the core carbon skeleton, the specific hydroxylation and subsequent methylation patterns observed in Kanakugiol would involve further enzymatic modifications, likely mediated by specific hydroxylases and O-methyltransferases acting downstream of the initial chalcone formation.

Enzymatic Components and Mechanistic Studies in Kanakugiol Formation

The primary enzymatic component responsible for the initial formation of the chalcone backbone, from which Kanakugiol is derived, is Chalcone Synthase (CHS) hmdb.canih.govuni.lumassbank.eunih.govwikipedia.org. CHS belongs to the type III polyketide synthase (PKS) superfamily, which is characterized by its ability to catalyze iterative condensation reactions without a large multi-enzyme complex nih.govuni.lumassbank.eu. This enzyme typically functions as a homodimer and contains a conserved catalytic triad, often involving cysteine, histidine, and asparagine residues, within its active site massbank.eu.

The mechanistic process initiated by CHS involves the transfer of the p-coumaroyl moiety from p-coumaroyl-CoA to a catalytic cysteine residue (Cys164) in the active site hmdb.ca. Following this, three molecules of malonyl-CoA are successively added and decarboxylated, leading to the formation of a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen condensation reaction, followed by aromatization, to yield the characteristic chalcone ring structure nih.govuni.lu. While the general enzymatic steps for chalcone formation are well-understood, detailed mechanistic studies specifically elucidating the enzymes responsible for the precise methoxylation pattern observed in Kanakugiol have not been extensively documented in the provided research. These specific modifications are crucial for the final unique structure of Kanakugiol.

Influence of Biological and Environmental Factors on Biosynthetic Yields

The biosynthesis and accumulation of Kanakugiol are significantly influenced by both biological and environmental factors, as evidenced by studies on Lindera erythrocarpa, a medicinal plant where Kanakugiol is found as a prominent marker compound lipidmaps.orgmetabolomicsworkbench.orguni-freiburg.de. Research indicates that the concentration of Kanakugiol varies considerably depending on the geographical origin and the specific plant part harvested lipidmaps.orgmetabolomicsworkbench.orguni-freiburg.de.

Detailed quantitative analysis in L. erythrocarpa revealed that Kanakugiol was most abundant in stem samples, consistently showing higher concentrations compared to leaf samples lipidmaps.orguni-freiburg.de. For instance, a study demonstrated that stem samples from Korea's Gyeonggi Province exhibited a high Kanakugiol content of 50.10 mg/g, whereas leaf samples from Gyeongbuk Province contained significantly lower amounts, such as 0.29 mg/g lipidmaps.org. This disparity highlights the importance of plant part selection for maximizing compound yield.

Kanakugiol Content in Lindera erythrocarpa Samples (Selected Data) lipidmaps.org

| Sample Type (Origin) | Kanakugiol Content (mg/g) |

| Stem (Gyeonggi Province) | 50.10 |

| Stem (Gyeongnam Province) | 21.48 |

| Leaf (Gyeonggi Province) | 21.48 |

| Leaf (Gyeongbuk Province) | 0.29 |

Note: Data extracted from a study on marker compounds in Lindera erythrocarpa lipidmaps.org.

Beyond biological localization, environmental factors play a crucial role in influencing Kanakugiol biosynthesis. Specific environmental conditions and soil properties within certain geographical regions, such as Gyeonggi Province, have been identified as particularly conducive to the biosynthesis and accumulation of Kanakugiol, along with other related compounds like methyl lucidone (B1675363) and methyl linderone (B8099796) lipidmaps.orgmetabolomicsworkbench.org. Key environmental factors contributing to these variations include temperature, humidity, soil composition, and altitude lipidmaps.orgmetabolomicsworkbench.org. These findings underscore the necessity of considering regional factors and appropriate collection sites when aiming to optimize the yield of Kanakugiol and other bioactive compounds from natural sources lipidmaps.orgmetabolomicsworkbench.orguni-freiburg.de.

Pharmacological Mechanisms and Preclinical Biological Activities of Kanakugiol

Anti-Cancer Mechanisms in Cellular Models

Kanakugiol has been shown to inhibit cell proliferation and induce cell death in human breast cancer cells, specifically MCF-7 cells, in a dose-dependent manner. These findings suggest its potential as a therapeutic agent for human breast cancer researchgate.netnih.govnih.govresearchgate.net.

Induction of Mitotic Catastrophe in Breast Cancer Cells

A key mechanism by which Kanakugiol promotes cell death in breast cancer cells is through the induction of mitotic catastrophe. Studies have indicated that Kanakugiol treatment leads to mitotic catastrophe following cell cycle arrest in MCF-7 cells researchgate.netnih.govnih.govresearchgate.net. Immunofluorescence analysis, utilizing α-tubulin staining, revealed that Kanakugiol treatment resulted in mitotic exit without subsequent cytokinesis, leading to the formation of 4N cells with two nuclei. This observation strongly suggests that mitotic catastrophe is induced, potentially via microtubule destabilization researchgate.netnih.govnih.govresearchgate.net.

Cell Cycle Arrest Induction

Kanakugiol significantly influences cell cycle progression in breast cancer cells. Research indicates that Kanakugiol treatment induces cell cycle arrest in the sub-G1 phase of MCF-7 cells. A dose-dependent increase in the proportion of cells in the sub-G1 phase has been observed following Kanakugiol exposure nih.gov. This arrest is a critical step preceding the induction of mitotic catastrophe and subsequent cell death researchgate.netnih.govnih.gov.

Modulation of Apoptotic and Necrotic Pathways (e.g., PARP cleavage, mitochondrial membrane potential collapse)

Kanakugiol modulates both apoptotic and necrotic pathways to induce cell death. It has been demonstrated to enhance the cleavage of PARP (Poly-ADP-Ribose polymerase) at 50 kDa researchgate.netnih.govnih.gov. While DNA laddering, a hallmark of classical apoptosis, was not induced, FACS analysis using annexin (B1180172) V-FITC/PI staining indicated the induction of necrosis in Kanakugiol-treated cells researchgate.netnih.govnih.gov. Furthermore, Kanakugiol treatment led to the cleavage of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway researchgate.netnih.gov. Although the expression of death receptors, typically associated with the extrinsic apoptotic pathway, remained unaltered, Kanakugiol suppressed Bcl-2 expression and caused a collapse of the mitochondrial membrane potential researchgate.netnih.gov. These findings collectively suggest that Kanakugiol primarily induces cell death through necrosis, with a partial involvement of the mitochondrial intrinsic apoptotic pathway researchgate.netnih.gov.

Microtubule Destabilization Hypotheses

The observed mitotic catastrophe induced by Kanakugiol is hypothesized to be linked to its ability to destabilize microtubules researchgate.netnih.govnih.govresearchgate.net. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, particularly during mitosis. The immunofluorescence analysis showing mitotic exit without cytokinesis, resulting in multinucleated cells, supports the idea that Kanakugiol interferes with microtubule dynamics researchgate.netnih.govnih.govresearchgate.net. This mechanism aligns with the known anti-cancer activity of certain chalcones, a class of compounds to which Kanakugiol belongs, which have been reported to inhibit cancer cell growth through microtubule destabilization researchgate.net.

Antioxidant Mechanisms and Radical Scavenging Activities

Beyond its anti-cancer effects, Kanakugiol has also been identified as a compound possessing free radical-scavenging properties researchgate.netnih.govnih.govresearchgate.netphcog.comresearchgate.net.

Free Radical Scavenging Assays (e.g., DPPH, TEAC)

The antioxidant capacity of Kanakugiol has been quantitatively assessed through various in vitro free radical scavenging assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) and TEAC (Trolox Equivalent Antioxidant Capacity) assays phcog.comresearchgate.net. Kanakugiol exhibited moderate free radical-scavenging activity phcog.comresearchgate.net. In these assays, Kanakugiol demonstrated the ability to scavenge DPPH radicals and hydroxyl radicals. The half maximal inhibitory concentration (IC50) for DPPH radical scavenging was determined to be 90.69 µM, while for hydroxyl radicals, it was 3.85 µM. The Trolox Equivalent Antioxidant Capacity (TEAC) value for Kanakugiol was reported as 0.38 ± 0.01 phcog.com. The DPPH assay measures the capacity of antioxidants to scavenge DPPH radicals spectrophotometrically, while the TEAC assay evaluates the antioxidant's ability to react with ABTS+ radicals phcog.comencyclopedia.pub.

Table 1: Antioxidant Activity of Kanakugiol

| Assay Type | Radical Scavenged | IC50 Value (µM) | TEAC Value |

| DPPH Assay phcog.com | DPPH Radical | 90.69 | - |

| Hydroxyl Radical Assay phcog.com | Hydroxyl Radical | 3.85 | - |

| TEAC Assay phcog.com | ABTS+ Radical | - | 0.38 ± 0.01 |

Metal Ion Chelation Mechanisms (e.g., Fe(II/III), Cu(II), Co(II))

Kanakugiol demonstrates significant metal ion chelation capabilities, contributing to its antioxidant profile. Theoretical studies, specifically using Density Functional Theory (DFT), have investigated Kanakugiol's ability to coordinate with transition metal ions such as Fe(II), Fe(III), Cu(II), and Co(II) immunopaedia.org.zafrontiersin.orgdntb.gov.uaoregonstate.education. Research indicates that Kanakugiol possesses a strong potential to chelate iron ions, with preferred coordination sites identified at the hydroxyl-methoxy and hydroxyl-keto moieties within its structure oregonstate.education.

A notable finding is Kanakugiol's capacity to reduce Fe(III) to Fe(II) upon coordination in an aqueous solution, a process that mimics biological environments oregonstate.education. This reduction capability is crucial in mitigating oxidative stress, as Fe(III) can participate in Fenton reactions to produce harmful reactive oxygen species. The presence of a hydroxyl group in Kanakugiol has been shown to enhance its metal-binding abilities oregonstate.education.

| Metal Ion | Chelation Affinity (Theoretical) | Reduction Capability | Preferred Coordination Sites |

| Fe(II) | High | Maintains oxidation state | Hydroxyl-methoxy, Hydroxyl-keto oregonstate.education |

| Fe(III) | High | Reduced to Fe(II) in solution oregonstate.education | Hydroxyl-methoxy, Hydroxyl-keto oregonstate.education |

| Cu(II) | Present | Not specified for reduction | Not explicitly detailed for Kanakugiol immunopaedia.org.zafrontiersin.orgdntb.gov.ua |

| Co(II) | Present | Not specified for reduction | Not explicitly detailed for Kanakugiol immunopaedia.org.zafrontiersin.orgdntb.gov.ua |

Electron Transfer and Hydrogen Atom Transfer Pathways

Beyond metal chelation, Kanakugiol exerts antioxidant effects through electron transfer (ET) and hydrogen atom transfer (HAT) pathways immunopaedia.org.zafrontiersin.orgdntb.gov.ua. These mechanisms are fundamental to the radical-scavenging activity of many phenolic compounds. In the HAT mechanism, an antioxidant directly donates a hydrogen atom to a free radical, neutralizing it nih.govjejunu.ac.kr. The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in evaluating the feasibility of this pathway, with lower BDE values indicating higher antiradical activity immunopaedia.org.zanih.gov.

The electron transfer mechanism, often referred to as single-electron transfer followed by proton transfer (SET-PT), involves the transfer of an electron from the antioxidant to the radical, followed by the deprotonation of the resulting radical cation nih.govjejunu.ac.kr. Kanakugiol's structural features, particularly its hydroxyl groups, are conducive to facilitating these electron and hydrogen atom transfers, enabling it to effectively scavenge free radicals and mitigate oxidative damage nih.govimmunopaedia.org.za.

Antifungal Activities and Target Identification

Kanakugiol demonstrates significant antifungal activities against a range of pathogenic fungi, with its mechanism of action primarily attributed to the inhibition of chitin (B13524) synthase 2 mdpi.comnih.gov.

Inhibition of Chitin Synthase 2

Kanakugiol has been identified as a potent inhibitor of chitin synthase 2 (Chs2), an enzyme crucial for chitin biosynthesis in fungi mdpi.comnih.gov. Chitin is an essential structural polysaccharide component of fungal cell walls, and its synthesis is vital for cell shape, strength, and viability. By inhibiting Chs2, Kanakugiol disrupts the integrity of the fungal cell wall, leading to impaired growth and viability.

In studies, Kanakugiol exhibited an inhibitory concentration 50% (IC50) value of 23.8 µg/mL against chitin synthase 2 mdpi.comnih.gov. Importantly, Kanakugiol showed high specificity for Chs2, demonstrating no inhibitory activity against chitin synthases 1 and 3 from Saccharomyces cerevisiae and only very weak activity against chitin synthase 1 from Candida albicans (IC50 of 160 µg/mL) mdpi.comnih.gov. This specificity suggests a targeted antifungal action.

| Compound | Chitin Synthase 2 (IC50, µg/mL) | Chitin Synthase 1 (S. cerevisiae) | Chitin Synthase 3 (S. cerevisiae) | Chitin Synthase 1 (C. albicans) |

| Kanakugiol | 23.8 mdpi.comnih.gov | No inhibition (>280 µg/mL) mdpi.comnih.gov | No inhibition (>280 µg/mL) mdpi.comnih.gov | Very weak (160 µg/mL) mdpi.comnih.gov |

Effects on Pathogenic Fungi Species (e.g., Cryptococcus neoformans, Aspergillus fumigatus, Colletotrichum lagenarium)

Kanakugiol exhibits antifungal activity against several clinically and agriculturally relevant pathogenic fungi. It has shown moderate to weak inhibitory effects against species such as Cryptococcus neoformans, Aspergillus fumigatus, and Colletotrichum lagenarium mdpi.comnih.gov. The minimum inhibitory concentration (MIC) values for Kanakugiol against these various pathogenic fungi ranged from 8 to >128 µg/mL mdpi.comnih.gov.

Cryptococcus neoformans : Kanakugiol demonstrated antifungal activity against C. neoformans, a significant opportunistic fungal pathogen, with activity comparable to other chalcone (B49325) derivatives mdpi.comnih.gov.

Aspergillus fumigatus : Effects against A. fumigatus, a common cause of invasive aspergillosis in immunocompromised individuals, have been observed mdpi.comnih.gov.

Colletotrichum lagenarium : Kanakugiol also showed activity against C. lagenarium, a plant-pathogenic fungus responsible for anthracnose disease in cucumbers mdpi.comnih.gov.

Anti-inflammatory Actions and Associated Cellular Responses

Kanakugiol has been reported to possess anti-inflammatory properties mdpi.comnih.gov. Its potential in modulating inflammatory responses is an area of ongoing investigation. Studies have evaluated Kanakugiol, along with other compounds from Lindera erythrocarpa, for their ability to reduce inflammatory markers in cellular models. For instance, it has been assessed for its capacity to reduce MUC5AC secretion levels in phorbol-12-myristate-13-acetate (PMA)-stimulated NCI-H292 cells, which are indicative of its involvement in the cellular responses associated with inflammation. The anti-inflammatory effects of Kanakugiol are often linked to its free radical-scavenging capabilities, as oxidative stress plays a significant role in the initiation and perpetuation of inflammatory processes nih.gov.

Juvenile Hormone Antagonist Properties

Kanakugiol has been identified as a plant-derived juvenile hormone antagonist (JHAN) mhmedical.com. Juvenile hormones (JHs) are critical regulators of insect development, metamorphosis, and reproduction mhmedical.com. Compounds that antagonize JH action hold potential as eco-friendly insecticides.

Kanakugiol (referred to as LE3B in some studies) was isolated from Lindera erythrocarpa fruits and demonstrated JHAN activity by disrupting the complex formation between the insect juvenile hormone receptor, Methoprene-tolerant (Met), and its binding partners, such as CYCLE or FISC mhmedical.com. This disruption is crucial because the Met-receptor complex is required for mediating JH action in insects mhmedical.com.

Topical application of Kanakugiol to mosquito larvae (Aedes aegypti) resulted in mortality at relatively low LD50 values mhmedical.com. Furthermore, it caused a reduction in the expression of JH-dependent target genes, such as Hairy and Krüppel homolog 1 (Kr-h1), and delayed follicle development in mosquito ovaries. These findings underscore Kanakugiol's potential as an insect growth regulator by interfering with the hormonal signaling pathways essential for insect development and reproduction.

Kanakugiol is a chalcone derivative that has been investigated for various biological activities, including antioxidant, antifungal, and anti-cancer properties nih.govresearchgate.net. Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of kanakugiol and its analogs relates to these observed biological effects wikipedia.org.

Structure Activity Relationship Sar Studies of Kanakugiol and Analogs

Role of Specific Functional Groups in Mechanistic Interactions (e.g., Hydroxyl group in metal chelation)

Specific functional groups within the kanakugiol structure play crucial roles in its interactions with biological targets. The hydroxyl group is particularly significant, especially in the context of metal chelation worldscientific.comworldscientific.com. Theoretical studies investigating the antioxidant properties of kanakugiol and pedicellin (B12729228) through their ability to coordinate with Fe(II) and Fe(III) ions revealed that the presence of the hydroxyl group in kanakugiol enhances its metal binding abilities worldscientific.comworldscientific.com.

The preferred metal coordination sites in kanakugiol are the hydroxyl-methoxy and hydroxyl-keto sites worldscientific.comworldscientific.com. This indicates that the hydroxyl group, in conjunction with adjacent functional groups, forms a favorable bidentate or possibly a more complex coordination environment for metal ions worldscientific.comworldscientific.com. This metal chelation ability is directly linked to the antioxidant activity of kanakugiol, as chelating metal ions can prevent their participation in reactions that generate free radicals researchgate.networldscientific.com.

Beyond metal chelation, the α,β-unsaturated carbonyl group in chalcones like kanakugiol is known to act as a Michael acceptor, capable of interacting with nucleophilic centers, such as the thiol groups in cysteine residues of proteins researchgate.net. This interaction mechanism is considered important for the biological activities of chalcones researchgate.net.

Computational Approaches in SAR Elucidation (e.g., 3D-QSAR)

Computational approaches, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to gain theoretical insights into the relationship between the structure and biological properties of chalcone (B49325) derivatives, including studies relevant to kanakugiol worldscientific.comworldscientific.commdpi.com.

Theoretical studies using DFT methods have been used to investigate the stability of different conformers of kanakugiol and its complexes with metal ions, as well as to calculate metal ion affinities and electronic properties worldscientific.comworldscientific.com. These calculations help to elucidate the preferred coordination sites and the nature of the metal-ligand interactions, providing a theoretical basis for the observed metal chelation ability and antioxidant activity worldscientific.comworldscientific.com.

QSAR modeling, including 3D-QSAR, aims to build predictive models that correlate the structural and molecular information of a compound library with their biological activities excli.deresearchgate.net. While specific 3D-QSAR models solely focused on a large series of kanakugiol analogs were not prominently featured in the search results, QSAR approaches have been applied to other chalcone series to evaluate the influence of electronic structure on antifungal activity and to flavonoids for antioxidant activity mdpi.com. These methods involve describing molecular structures using various descriptors and using statistical or machine learning techniques to build correlation models excli.deresearchgate.net. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate 3D structural features, including steric, electrostatic, and hydrophobic fields, to biological activity nih.gov. These computational tools can provide crucial information about the structural requirements for activity and guide the design of new analogs with improved properties nih.gov.

Synthetic and Derivatization Strategies in Chemical Research

Laboratory Synthesis of Kanakugiol and its Core Chalcone (B49325) Scaffold

The laboratory synthesis of Kanakugiol and its fundamental chalcone scaffold primarily relies on well-established organic chemistry reactions, with the Claisen-Schmidt condensation being a cornerstone of this process. This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the characteristic α,β-unsaturated ketone moiety of the chalcone framework.

The total synthesis of chalcones, the core structure of Kanakugiol, can be achieved through various established synthetic routes. The Claisen-Schmidt condensation reaction stands out as a widely employed and efficient method. mdpi.comnih.gov This reaction typically involves the condensation of an enolate, generated from a ketone, with an aldehyde. nih.gov

For the synthesis of the chalcone scaffold, a common approach involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the chalcone. The choice of starting materials is critical and depends on the desired substitution pattern of the final chalcone. For instance, to synthesize a chalcone with specific substituents on its aromatic rings, the corresponding substituted acetophenone and benzaldehyde are used as precursors.

While the general principles of chalcone synthesis are well-documented, the specific total synthesis of Kanakugiol would necessitate the use of appropriately functionalized precursors that lead to its unique substitution pattern. This would likely involve a multi-step synthesis to prepare the required substituted acetophenone and benzaldehyde before the final Claisen-Schmidt condensation.

A generalized scheme for the synthesis of a chalcone scaffold via Claisen-Schmidt condensation is presented below:

| Reactant A (Substituted Acetophenone) | Reactant B (Substituted Benzaldehyde) | Catalyst | Product (Chalcone Scaffold) |

| R1-C(=O)CH3 | R2-CHO | Base (e.g., NaOH, KOH) | R1-C(=O)CH=CH-R2 |

Semisynthesis and Chemical Modification Approaches

Beyond the total synthesis of the core scaffold, researchers have actively pursued semisynthesis and chemical modification of naturally occurring chalcones to create novel derivatives with potentially enhanced biological activities. scilit.com Semisynthesis utilizes a readily available natural product as a starting material for further chemical transformations. This approach can be more efficient than total synthesis, especially for complex molecules.

Chemical modification strategies often focus on altering specific functional groups within the Kanakugiol structure to probe structure-activity relationships (SAR) and optimize its therapeutic potential. researchgate.netnih.gov These modifications can include:

Alkylation or Acylation of Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic rings of Kanakugiol are common targets for modification. Conversion of these groups to ethers or esters can influence the molecule's polarity, solubility, and ability to interact with biological targets.

Modification of the α,β-Unsaturated Ketone: The Michael acceptor properties of the chalcone core can be altered by modifying the double bond or the carbonyl group. This can impact the compound's reactivity and its interaction with cellular nucleophiles.

Introduction of New Substituents: New functional groups can be introduced onto the aromatic rings to explore their impact on bioactivity. These modifications can be guided by computational modeling and a rational design approach.

The goal of these modifications is to develop analogs with improved potency, selectivity, and pharmacokinetic properties compared to the parent compound. chemrxiv.org

Rational Design of Kanakugiol Analogs for Enhanced Bioactivity

The rational design of Kanakugiol analogs is a key strategy for developing more effective therapeutic agents. mdpi.com This approach leverages an understanding of the structure-activity relationships (SAR) of Kanakugiol and its derivatives to guide the design of new molecules with improved biological profiles. nih.govmdpi.com

The process of rational design typically involves:

Identifying the Pharmacophore: Determining the key structural features of Kanakugiol that are essential for its biological activity.

Understanding the Target Interaction: If the biological target of Kanakugiol is known, computational methods like molecular docking can be used to model the interaction between the compound and its target. This can provide insights into how to modify the structure to improve binding affinity and selectivity.

Designing Novel Analogs: Based on the SAR data and computational modeling, new analogs are designed with specific structural modifications intended to enhance bioactivity. For example, if a particular substituent is found to be crucial for activity, analogs can be designed with variations of that substituent to optimize its properties.

Synthesis and Biological Evaluation: The designed analogs are then synthesized and tested for their biological activity. The results of these tests provide feedback for further rounds of design and optimization.

A crucial aspect of rational design is the systematic exploration of how different functional groups and their positions on the chalcone scaffold influence biological activity. nih.gov For instance, the presence and position of hydroxyl, methoxy, and other groups on the aromatic rings can significantly impact the anti-inflammatory and other therapeutic properties of chalcone derivatives. nih.govresearchgate.net By systematically modifying these features, researchers can develop a comprehensive understanding of the SAR and design analogs with enhanced potency and reduced side effects. nih.gov

Below is a table summarizing the general approach to the rational design of Kanakugiol analogs:

| Design Step | Description | Key Considerations |

| Lead Identification | Kanakugiol as the starting point. | Understanding its known biological activities. |

| SAR Studies | Synthesizing and testing a series of analogs with systematic structural variations. | Identifying key functional groups and their influence on activity. |

| Computational Modeling | Using molecular docking and other computational tools to predict binding interactions. | Guiding the design of new analogs with improved target affinity. |

| Analog Synthesis | Chemical synthesis of the designed analogs. | Developing efficient and versatile synthetic routes. |

| Biological Evaluation | Testing the synthesized analogs in relevant biological assays. | Assessing potency, selectivity, and other pharmacological properties. |

| Lead Optimization | Iterative cycles of design, synthesis, and testing to refine the properties of the lead compound. | Aiming for a candidate with optimal therapeutic potential. |

Through these synthetic and derivatization strategies, the scientific community continues to explore the chemical space around Kanakugiol, paving the way for the development of novel and more effective therapeutic agents.

Advanced Computational Chemistry Studies on Kanakugiol

Density Functional Theory (DFT) for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure and properties of molecules. wikipedia.org For Kanakugiol, DFT calculations have been employed to explore its electronic distribution, molecular orbitals, and conformational landscape. Studies have utilized various functionals and basis sets to optimize the geometry and determine the stability of different conformers. worldscientific.comnih.govresearchgate.netnih.gov

DFT is instrumental in understanding the factors influencing the stability of isolated conformers of Kanakugiol. worldscientific.com It allows for the assessment of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which provides insights into molecular stability and reactivity. nih.gov Time-dependent density functional theory (TDDFT) can also be used to predict the electronic UV-Vis spectra of Kanakugiol. worldscientific.com

Furthermore, DFT calculations can reveal the role of intramolecular interactions, such as hydrogen bonds, in stabilizing specific conformations. researchgate.net The analysis of the potential energy surface with respect to key dihedral angles can identify stable conformers and understand the energetic barriers between them. nih.gov

One study involving Kanakugiol and pedicellin (B12729228) utilized the B3LYP/6–311++G(2d,p)//B3LYP/6–31++G(d,p) method to investigate their antioxidant properties through Fe(II and III) coordination. worldscientific.com The study aimed to elucidate factors influencing conformer stability and electronic properties before and after coordination. worldscientific.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. openaccessjournals.comresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding molecular recognition processes at the atomic level. openaccessjournals.com

For Kanakugiol, molecular docking can be applied to predict its interactions with potential biological targets. This involves placing the Kanakugiol molecule into the binding site of a target protein and evaluating the various possible binding poses based on scoring functions. openaccessjournals.comresearchgate.net The scoring functions estimate the strength of the interaction between the ligand and the target. researchgate.net

While traditional docking often treats proteins as rigid structures, more advanced techniques like flexible and ensemble docking can account for protein flexibility, improving the accuracy of predictions. mdpi.com Molecular docking studies can help identify key residues in the target protein that interact with Kanakugiol through various forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. samipubco.com

Molecular Dynamics Simulations for Binding Robustness

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the behavior of a ligand-target complex over time. researchgate.netnih.gov Unlike static docking, MD simulations account for the flexibility of both the ligand and the target protein, providing more realistic insights into binding stability and dynamics. mdpi.comnih.gov

MD simulations can be used to assess the robustness of the binding pose predicted by molecular docking. nih.gov By simulating the complex in a dynamic environment, researchers can observe the stability of the interactions, identify potential conformational changes upon binding, and estimate binding free energies. ijpras.comnih.gov

Analyzing MD trajectories can reveal important parameters such as root-mean-square deviation (RMSD) of the ligand and protein, which indicate the stability of the complex. mdpi.comnih.gov MD simulations can also quantify the occupancy of specific interactions, such as hydrogen bonds, over the simulation time. mdpi.com This dynamic perspective is essential for understanding how Kanakugiol interacts with its target in a more biologically relevant context. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. jocpr.comresearchgate.netmedcraveonline.com QSAR models aim to predict the activity of new, untested compounds based on their molecular descriptors. researchgate.netmedcraveonline.com

For Kanakugiol and its potential analogs, QSAR modeling can be employed to correlate various structural and physicochemical descriptors with observed biological activities. jocpr.comwikipedia.org Descriptors can include parameters like molecular size, shape, electronic properties, and lipophilicity. jocpr.com

By building a QSAR model based on a series of related compounds, researchers can predict the activity of Kanakugiol or design novel derivatives with potentially improved activity. jocpr.commdpi.com QSAR modeling is a valuable tool for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. jocpr.commdpi.com

Topological and Reactivity Descriptors (e.g., QTAIM, NBO, Global Quantum Descriptors)

Topological and reactivity descriptors derived from quantum chemical calculations provide detailed insights into the electronic structure and chemical behavior of a molecule like Kanakugiol.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and bond critical points, which can characterize the nature of chemical bonds and non-covalent interactions within Kanakugiol. frontiersin.orgnih.gov QTAIM can reveal details about intramolecular hydrogen bonds and other stabilizing interactions. frontiersin.org

Natural Bond Orbital (NBO) analysis provides information about the delocalization of electrons and the strength of donor-acceptor interactions within the molecule. nih.govfrontiersin.org NBO analysis can help understand the electronic stability and reactivity of different parts of the Kanakugiol structure. frontiersin.org

Studies on related chalcone (B49325) derivatives have utilized QTAIM and NBO analyses to understand structural stability and antioxidant properties, highlighting the utility of these methods for Kanakugiol as well. researchgate.net

Historical Perspectives on Kanakugiol Research

Early Discoveries and Isolation of Kanakugiol

Initial characterization of Kanakugiol revealed its notable free radical-scavenging and antifungal activities. nih.govnih.gov These early findings laid the groundwork for future research by establishing Kanakugiol as a compound of interest with potential applications in antioxidant and antimicrobial contexts. The isolation process, as detailed in later studies, typically involves the extraction of plant material with solvents such as methanol (B129727), followed by fractionation using column chromatography techniques. nih.gov

Evolution of Research Foci on Kanakugiol

The scientific inquiry into Kanakugiol has evolved significantly from its initial characterization. The research trajectory has shifted from broad bioactivity screening to more focused and in-depth mechanistic studies, particularly in the realm of cancer research.

Initial Focus: Characterization of Bioactivity

The primary research focus in the early stages was on identifying and characterizing the fundamental biological activities of Kanakugiol. Key among these were its antioxidant and antifungal properties. nih.govnih.gov Studies on its free radical-scavenging capabilities suggested its potential to combat oxidative stress, a cellular imbalance implicated in various diseases.

Shift Towards Mechanistic Studies in Oncology

A pivotal shift in Kanakugiol research occurred with the investigation of its anticancer properties. This transition marked a move from simply observing a biological effect to understanding the underlying molecular mechanisms. A significant breakthrough in this area was the discovery that Kanakugiol can induce mitotic catastrophe in breast cancer cells. nih.govnih.gov

Mitotic catastrophe is a form of cell death that occurs during mitosis, often triggered by cellular stress or damage. Research demonstrated that Kanakugiol treatment leads to cell cycle arrest and subsequently promotes cell death through this mechanism. nih.govnih.gov This finding was a crucial step in elucidating the specific pathways through which Kanakugiol exerts its anticancer effects and positioned it as a compound of interest for further oncological investigation.

Impact of Methodological Advancements on Kanakugiol Research Trajectories

The progression of Kanakugiol research has been intrinsically linked to advancements in analytical and screening technologies. These methodological improvements have enabled a more detailed and efficient investigation of the compound's structure and function.

Chromatographic and Spectroscopic Techniques

The isolation and structural elucidation of Kanakugiol have been heavily reliant on sophisticated chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) has been instrumental in the purification and quantification of Kanakugiol from complex plant extracts. mdpi.commdpi.com

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, has been crucial for determining the precise chemical structure of Kanakugiol. nih.govresearchgate.netnih.govscielo.brscielo.brpreprints.org These advanced spectroscopic methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, which is fundamental to understanding its biological activity.

High-Throughput Screening

The advent of high-throughput screening (HTS) has revolutionized the process of drug discovery from natural products. nih.govnih.govdrugtargetreview.comewadirect.com While specific details on the use of HTS in the initial discovery of Kanakugiol's anticancer activity are not extensively documented, this technology has become a cornerstone in modern natural product research. HTS allows for the rapid screening of large libraries of compounds against various biological targets, significantly accelerating the identification of potential therapeutic agents. nih.govnih.govdrugtargetreview.comewadirect.com The ability to efficiently screen compounds like Kanakugiol for a wide range of biological activities has undoubtedly influenced the direction of its research, enabling a quicker transition from general bioactivity to specific mechanistic studies.

Future Directions and Unexplored Avenues in Kanakugiol Research

Elucidating Novel Biological Targets and Signaling Pathways

Current research indicates that kanakugiol can induce cell death in breast cancer cells through mitotic catastrophe and necrosis, with limited involvement of apoptosis. nih.govnih.govresearchgate.net It appears to affect cell cycle progression and can lead to microtubule destabilization. nih.govresearchgate.net However, the specific proteins or enzymes that kanakugiol directly interacts with to exert these effects remain largely unknown. Future studies should employ advanced biochemical and cell biology techniques, such as pull-down assays, surface plasmon resonance, and activity-based protein profiling, to identify the direct molecular targets of kanakugiol. Investigating its impact on other signaling pathways beyond those immediately linked to cell cycle arrest and cell death, such as inflammatory pathways or those involved in cellular metabolism, could reveal additional therapeutic opportunities. nih.govmdpi.com For instance, exploring its interaction with components of the juvenile hormone signaling pathway, which has been noted as an unexplored territory in related research, could provide novel insights. snu.ac.kr

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for kanakugiol to act synergistically with other compounds, either natural or synthetic, represents a promising area for future investigation. Synergistic interactions can enhance therapeutic efficacy, reduce required dosages, and potentially mitigate the development of resistance. afjbs.comnih.govmdpi.com Research could explore combinations of kanakugiol with conventional chemotherapeutic agents to assess improved anti-cancer effects or with other natural compounds known for complementary activities like antioxidant or anti-inflammatory properties. nih.govafjbs.com Studies involving co-administration in relevant in vitro and in vivo models are necessary to identify beneficial combinations and understand the mechanisms driving the synergistic outcomes, such as enhanced bioavailability or targeting of multiple pathways. mdpi.com

Advanced Synthetic Methodologies for Structure-Activity Exploration

While the core structure of kanakugiol is known, a comprehensive understanding of its structure-activity relationships (SAR) is crucial for the rational design of analogs with improved potency, selectivity, or pharmacokinetic properties. wm.eduwikipedia.org Future research should focus on developing advanced synthetic methodologies to create a diverse library of kanakugiol derivatives. mdpi.com Techniques such as combinatorial chemistry and flow chemistry could enable efficient synthesis of numerous analogs. Subsequent rigorous evaluation of these compounds in various biological assays will help delineate the structural features critical for specific activities. mdpi.comsemanticscholar.org This structure-activity exploration can be significantly aided by computational approaches like quantitative structure-activity relationship (QSAR) modeling and molecular docking, which can predict the activity of new compounds and provide insights into their potential interactions with biological targets. mdpi.comsemanticscholar.orgresearchgate.netacs.org

Applications of Omics Technologies in Understanding Kanakugiol's Biological Footprint

The application of omics technologies, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular responses to kanakugiol treatment and reveal its broader biological footprint. researchgate.netnih.govd-nb.infomdpi.comtechnologynetworks.com Transcriptomics can identify changes in gene expression patterns, pointing towards affected cellular processes and pathways. frontiersin.org Proteomics can reveal alterations in protein levels and post-translational modifications, offering insights into the functional consequences of kanakugiol exposure. Metabolomics can profile changes in cellular metabolites, reflecting the metabolic pathways influenced by the compound. nih.govspringernature.commdpi.comcreative-proteomics.com Integrated multi-omics analysis can correlate findings across these different levels, providing a more comprehensive understanding of how kanakugiol affects cellular systems. nih.govd-nb.infomdpi.comtechnologynetworks.com These approaches can uncover previously unsuspected effects and identify biomarkers of response or resistance.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

For potential therapeutic development and pharmacokinetic studies, sensitive and robust analytical techniques are needed for the detection and quantification of kanakugiol in complex biological and environmental matrices. Future research should focus on developing and validating advanced analytical methods, such as highly sensitive liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) based techniques. mdpi.comcreative-proteomics.comekb.eg These methods should be capable of trace analysis, allowing for accurate measurement of kanakugiol concentrations in biological fluids (e.g., plasma, urine) and tissue samples. Addressing challenges related to matrix effects and ensuring method specificity, sensitivity, and reproducibility will be critical for supporting preclinical and clinical investigations.

Q & A

Q. What experimental models are commonly used to assess Kanakugiol's cytotoxic effects?

Methodological Answer: In vitro cancer cell lines (e.g., HeLa, MCF-7) are frequently employed to study cytotoxicity. Key assays include:

- MTT assays to measure cell viability and IC50 values.

- Flow cytometry with Annexin V-FITC/PI staining to differentiate apoptotic (early/late) and necrotic cells .

- DNA fragmentation analysis (e.g., TUNEL assay) to confirm apoptosis . These models are foundational for evaluating dose-dependent effects and establishing baseline cytotoxicity profiles.

Q. How are molecular mechanisms of Kanakugiol-induced apoptosis validated experimentally?

Methodological Answer: Mechanistic studies often combine:

- Western blotting to track cleavage of apoptotic markers (e.g., PARP, caspase-3/9) .

- qRT-PCR to quantify mRNA expression of pro-apoptotic genes (e.g., Fas, TRAIL, DR3) .

- Cell cycle analysis via PI staining to detect mitotic catastrophe and arrest (e.g., G2/M phase) . These methods provide multi-modal validation of apoptotic pathways.

Advanced Research Questions

Q. How do computational studies elucidate Kanakugiol's antioxidant mechanisms?

Methodological Answer: Density Functional Theory (DFT) simulations are used to investigate:

- Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms for radical scavenging.

- Metal coordination with Cu(II)/Co(II) ions, analyzing bond stability via binding energy (ΔEbind) and deformation energy (ΔEdef) calculations .

- Solvent effects (e.g., water vs. vacuum) on redox behavior, using hybrid functionals (B3LYP, B3P86) and basis sets (6-31+G(d,p), 6-311+G(d,p)) . These studies predict thermodynamic favorability (e.g., bond dissociation enthalpy) and electron delocalization patterns .

Q. What factors influence Kanakugiol's metal ion affinity (MIA) in biological systems?

Methodological Answer: MIA is determined by:

- Coordination sites : Hydroxy-methoxy or hydroxy-keto groups preferentially bind Fe(II/III), Cu(II), or Co(II) .

- Solvation effects : Aqueous environments reduce MIA by 20–30% compared to vacuum due to dielectric screening .

- Redox behavior : Kanakugiol reduces Fe(III) to Fe(II) in vacuum but stabilizes Fe(II) in solution, as shown via spin density analysis . Computational workflows (e.g., LANL2DZ pseudopotentials for metal ions) validate these interactions .

Q. How does Kanakugiol's Fe(II/III) coordination compare to structurally similar compounds like pedicellin?

Methodological Answer: Comparative studies use:

- B3LYP/6-311+G(2d,p) geometry optimization to identify stable conformers .

- TDDFT to simulate UV-Vis spectra, revealing charge-transfer transitions in metal complexes .

- MIA calculations : Kanakugiol exhibits higher Fe(II) affinity (ΔEbind ~340 kcal/mol) than pedicellin due to hydroxyl group participation . Such analyses highlight structural determinants of metal chelation efficacy.

Data Contradiction Analysis

Q. How to resolve discrepancies in Kanakugiol's reported pro-apoptotic vs. antioxidant roles?

Methodological Answer: Context-dependent effects arise from:

- Dose dependency : Low concentrations (≤20 µM) may activate antioxidant pathways, while higher doses (≥40 µM) trigger apoptosis via ROS overproduction .

- Cell type specificity : Normal vs. cancer cells show divergent redox regulation (e.g., Nrf2 signaling in healthy cells) .

- Experimental conditions : In vitro vs. in vivo models differ in bioavailability and metabolic processing. Multi-omics approaches (e.g., transcriptomics, metabolomics) can reconcile these dual roles .

Methodological Best Practices

- For cytotoxicity assays : Include positive controls (e.g., cisplatin) and normalize data to untreated cells .

- For DFT studies : Validate computational results with experimental spectroscopic data (e.g., UV-Vis, EPR) .

- For metal coordination : Use chelator controls (e.g., EDTA) to confirm specificity in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.